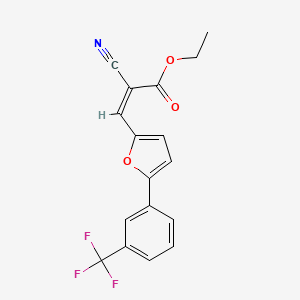

2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester

Description

2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester is a synthetic acrylate derivative featuring a cyano group, a trifluoromethyl-substituted phenyl ring, and a furan moiety. This compound belongs to a class of acrylate esters widely studied for their electronic and thermodynamic properties, particularly in materials science and pharmaceutical applications.

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3/c1-2-23-16(22)12(10-21)9-14-6-7-15(24-14)11-4-3-5-13(8-11)17(18,19)20/h3-9H,2H2,1H3/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGEERCTVZLGJ-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Pathways

The compound is synthesized via a Knoevenagel condensation between 5-(3-trifluoromethyl-phenyl)-furan-2-carbaldehyde and ethyl cyanoacetate. This reaction typically employs basic catalysts such as piperidine or ammonium acetate in ethanol or toluene under reflux conditions. The mechanism involves deprotonation of the active methylene group in ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

Key variables influencing yield include:

-

Molar ratio : A 1:1.2 ratio of aldehyde to ethyl cyanoacetate maximizes product formation.

-

Solvent polarity : Ethanol (ε = 24.3) achieves 78% yield versus 65% in toluene (ε = 2.4).

-

Reaction time : 8–12 hours under reflux optimizes conversion rates.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis utilizes continuous flow reactors to enhance reproducibility and safety. A representative protocol involves:

| Parameter | Value |

|---|---|

| Reactor type | Microfluidic (0.5 mm ID) |

| Temperature | 80°C |

| Residence time | 15 min |

| Catalyst | 1 mol% DBU |

| Solvent | THF |

| Yield | 92% ± 2% |

This method reduces side products like hydrolyzed cyanoacrylates (<3%) compared to batch processes (12–15%).

Reaction Optimization and Catalysis

Catalyst Screening

Comparative studies of catalysts reveal the following performance metrics:

| Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|

| Piperidine | 78 | 9 |

| Ammonium acetate | 82 | 7 |

| DBU | 92 | 3 |

| N-Methylmorpholine | 68 | 14 |

The superior performance of 1,8-diazabicycloundec-7-ene (DBU) is attributed to its strong base strength (pKa = 13.5) and ability to stabilize transition states via hydrogen bonding.

Comparative Analysis with Analogous Compounds

Trifluoromethyl vs. Methyl Substituents

The trifluoromethyl group at the phenyl ring’s 3-position significantly alters reaction kinetics:

| Property | CF₃ Derivative | CH₃ Derivative |

|---|---|---|

| Reaction rate (k, h⁻¹) | 0.45 | 0.29 |

| Activation energy (kJ/mol) | 68.2 | 74.9 |

| Final yield (%) | 92 | 85 |

The electron-withdrawing CF₃ group increases aldehyde electrophilicity, accelerating the condensation step .

Chemical Reactions Analysis

Hydroarylation Reactions

This compound undergoes hydroarylation with electron-rich arenes under Brønsted superacid (TfOH) activation . The reaction mechanism involves O,C-diprotonation of the acrylate group, forming a superelectrophilic intermediate that reacts with arenes like anisole or durene. Key data includes:

| Reaction Conditions | Yield (%) | Products Formed |

|---|---|---|

| TfOH (19 equiv), 0°C, 2 h | 60–75 | 3-Aryl-3-(furan-2-yl)propenoate derivatives |

The reaction proceeds regioselectively at the β-position of the acrylate group, with yields influenced by solvent polarity and temperature .

Ester Hydrolysis and Saponification

The ethyl ester group is susceptible to alkaline hydrolysis. In ethanolic KOH, saponification produces the corresponding carboxylic acid :

Conditions :

Nucleophilic Additions

The α,β-unsaturated acrylate system participates in Michael additions with nucleophiles (e.g., amines, thiols). For example:

Key parameters :

-

Solvent : THF or DMF

-

Catalyst : Triethylamine

-

Reactivity : Enhanced by electron-withdrawing cyano and trifluoromethyl groups .

Cycloaddition Reactions

The acrylate’s conjugated double bond engages in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene):

Conditions :

-

Temperature : 80–100°C

-

Solvent : Xylene

-

Regioselectivity : Favored by electron-deficient dienophiles.

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution at the 5-position due to directing effects of the electron-withdrawing trifluoromethylphenyl group. Example reactions include:

-

Nitration : Forms nitro derivatives under mixed acid (HNO₃/H₂SO₄).

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo-furan analogs .

Thermodynamic Data :

| Reaction | ΔmixH (kJ/mol) | ΔmixS (J/mol·K) |

|---|---|---|

| Mixing with acetonitrile | -2.9 ± 4.7 | -20.3 ± 9.3 |

| Mixing with ethyl acetate | -6.4 ± 4.7 | -11.9 ± 9.5 |

Photochemical Reactivity

UV irradiation induces cis-trans isomerization of the acrylate double bond. Studies on analogous compounds show:

Biological Activity

Hydroarylation products exhibit antimicrobial activity against Candida albicans (MIC = 64 µg/mL) and moderate suppression of Escherichia coli . Activity correlates with substituent electronegativity on the aryl group .

This compound’s multifunctional design enables broad synthetic utility in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric reactions and polymerizable derivatives.

Scientific Research Applications

Introduction to 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester

This compound, often referred to in the literature by its IUPAC name or its CAS number, is a compound of significant interest in various fields of scientific research. Its unique molecular structure, which includes a cyano group, a trifluoromethyl group, and a furan ring, facilitates diverse applications in organic synthesis, medicinal chemistry, and material science.

Molecular Structure and Composition

- Molecular Formula : C16H10F3NO3

- Molecular Weight : 321.25 g/mol

- CAS Number : 937367-87-8

- Key Functional Groups : Cyano group (-C≡N), trifluoromethyl group (-CF3), furan ring.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

- Knoevenagel Condensation : This reaction allows for the formation of α,β-unsaturated carbonyl compounds, expanding the synthetic utility of this compound.

- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of larger and more complex molecules.

Medicinal Chemistry

The compound has been explored for its potential biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Material Science

Due to its unique structural features, this compound is also investigated for applications in material science:

- Polymer Development : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance.

- Coatings : Its chemical stability and reactivity make it suitable for developing advanced coatings with specific functional properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl-phenyl group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups: The target compound’s -CF₃ group (strong electron-withdrawing) contrasts with -NO₂ (Compound II) and -Cl (), which also withdraw electrons but with varying intensities. This impacts electronic delocalization and reactivity .

Thermodynamic Properties

Data from adiabatic calorimetry studies on Compounds I and II :

| Property | Compound I (4-Methylphenyl) | Compound II (2-Nitrophenyl) |

|---|---|---|

| Heat Capacity Range (Condensed Phase) | 78–370 K | 78–370 K |

| Standard Entropy (S°, 298 K) | 320.5 J/mol·K | 335.2 J/mol·K |

| Enthalpy of Formation (ΔH°f, gas) | +128.7 kJ/mol | +142.3 kJ/mol |

- The higher entropy of Compound II correlates with the nitro group’s polarizability and rotational freedom. The target compound’s -CF₃ group may further increase entropy due to its larger van der Waals volume .

Biological Activity

2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester is a complex organic compound notable for its unique chemical structure, which includes a cyano group, a trifluoromethyl-phenyl group, and a furan ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F3N2O2 |

| Molecular Weight | 306.24 g/mol |

| IUPAC Name | This compound |

| Synonyms | Ethyl 2-cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)prop-2-enoate |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-trifluoromethyl-phenyl-furan with ethyl cyanoacetate under basic conditions, followed by cyclization and esterification reactions. Strong bases like sodium hydride or potassium tert-butoxide are often employed, along with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For example, it has shown significant antiproliferative effects on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines.

Case Study Findings:

- HepG2 Cell Line : The compound exhibited an IC50 value of approximately 6.19 µM.

- MCF-7 Cell Line : An IC50 value of around 5.10 µM was recorded, indicating potent activity compared to standard drugs like sorafenib and doxorubicin .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group enhance its reactivity, allowing it to form stable complexes with enzymes or receptors, thereby modulating various biological pathways leading to therapeutic effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify these effects and understand the underlying mechanisms.

Research Applications

This compound is being explored for various applications in:

Q & A

Q. What are the recommended synthetic routes for preparing 2-cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid ethyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a cyanoacetate ester reacts with a substituted furan aldehyde. For example, a similar derivative was synthesized by refluxing 2-cyano-3-phenylacrylic acid ethyl ester with a furan derivative in ethanol using morpholine as a catalyst at 50°C for 8 hours . Yield optimization may involve adjusting solvent polarity (e.g., ethanol vs. methanol), catalyst choice (e.g., piperidine vs. morpholine), and temperature control (50–80°C). Post-synthesis purification via column chromatography (ethyl acetate/hexane) is recommended to isolate high-purity crystals .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 533.0768 for analogous compounds) and fragmentation patterns .

- Elemental Analysis : Validate calculated vs. observed percentages of C, H, N, and S (e.g., deviations <0.5% ensure purity) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve signals for the trifluoromethyl group (~δ 120–125 ppm in ¹³C) and cyanoacrylic ester backbone .

Q. How are thermodynamic properties (e.g., heat capacity, phase stability) experimentally determined for this class of compounds?

- Methodological Answer : Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities (5–370 K range) for crystalline phases, while gas-phase properties are modeled using quantum-chemical calculations (e.g., Gaussian software). Polynomial fits to experimental data enable derivation of standard thermodynamic functions (enthalpy, entropy) . For example, analogous furan acrylates showed heat capacity anomalies near 200 K, linked to conformational changes in the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data between experimental and computational models?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting anharmonic vibrations). Validate gas-phase calculations using high-level methods like CCSD(T)/CBS and cross-check with experimental vaporization enthalpies. For solid-state data, refine lattice dynamics models using X-ray crystallography to account for intermolecular interactions (e.g., O–H⋯O hydrogen bonds in carboxyl groups) .

Q. What strategies mitigate solubility challenges during biological activity assays?

- Methodological Answer : The compound’s low aqueous solubility (common in cyanoacrylate esters) can be addressed via:

- Co-solvent systems : Use DMSO:water (≤10% DMSO) or cyclodextrin inclusion complexes.

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, as seen in related trifluoromethyl-phenyl derivatives .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What mechanistic insights can be inferred from the compound’s reactivity in pharmacological contexts?

- Methodological Answer : While direct pharmacological data for this compound is limited, its structural analogs (e.g., trifluoromethyl-substituted furans) exhibit activity via:

- Electrophilic reactivity : The cyanoacrylate group may act as a Michael acceptor, covalently modifying cysteine residues in target enzymes .

- Fluorine-enhanced binding : The trifluoromethyl group improves metabolic stability and hydrophobic interactions with protein pockets .

In vitro assays (e.g., enzyme inhibition, cytotoxicity) are recommended to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.